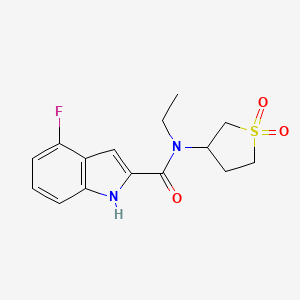
N,N-diethyl-6-methoxypyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-6-methoxypyridine-2-carboxamide (also known as DEET) is a widely used insect repellent that has been in use for over 60 years. DEET is effective against a variety of insects including mosquitoes, ticks, and fleas. It is widely used in both domestic and industrial settings to protect against insect-borne diseases such as malaria, dengue fever, and Lyme disease.
Wirkmechanismus
The mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's ability to detect the presence of humans and animals. DEET may also interfere with the insect's ability to locate a host by disrupting their sense of smell.
Biochemical and Physiological Effects:
DEET has been found to have a number of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes in the insect's nervous system, leading to a disruption of normal function. DEET has also been shown to affect the activity of certain neurotransmitters, leading to a disruption of normal behavior.
Vorteile Und Einschränkungen Für Laborexperimente
DEET has a number of advantages for use in lab experiments. It is readily available and cost-effective. It is also effective against a wide range of insects, making it useful for experiments involving multiple species. However, DEET does have some limitations. It can be toxic to some species of insects, making it unsuitable for experiments involving those species. It can also be difficult to control the concentration of DEET in experiments, as it can evaporate quickly.
Zukünftige Richtungen
There are a number of potential future directions for research involving DEET. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than DEET. Another area of interest is the study of the ecological impact of DEET on insect populations and the environment. Finally, there is interest in understanding the mechanism of action of DEET in greater detail, which could lead to the development of new insecticides and repellents.
Synthesemethoden
DEET is synthesized from 3-methylbenzoyl chloride and diethylamine. This reaction yields a white crystalline solid that is purified through recrystallization. The yield of this reaction is typically high, making DEET a cost-effective insect repellent.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its effectiveness as an insect repellent. It has been found to be effective against a wide range of insects, including those that transmit diseases such as malaria and dengue fever. DEET has also been studied for its safety and toxicity. While DEET is generally considered safe for use, there have been reports of adverse reactions in some individuals. These reactions are typically mild and include skin irritation and allergic reactions.
Eigenschaften
IUPAC Name |
N,N-diethyl-6-methoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-13(5-2)11(14)9-7-6-8-10(12-9)15-3/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOYRWVFTQJMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-6-methoxypyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B6639199.png)

![(2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid](/img/structure/B6639205.png)
![(2S,3S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid](/img/structure/B6639212.png)
![2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B6639215.png)
![(2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid](/img/structure/B6639216.png)
![2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid](/img/structure/B6639225.png)






